molecular formula C10H11N5S B6460357 2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine CAS No. 2549013-55-8

2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6460357
CAS No.: 2549013-55-8
M. Wt: 233.30 g/mol
InChI Key: INEIRTYDWIJIRB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a methylsulfanyl (CH₃S) substituent at position 2 and a pyrazin-2-ylmethyl group at position 4. Its structural framework combines a pyrimidine core with heteroaromatic and sulfur-containing substituents, which are critical for modulating biological activity and physicochemical properties. The methylsulfanyl group enhances lipophilicity and may influence binding interactions, while the pyrazine ring contributes to conformational stability and target selectivity .

Properties

IUPAC Name

2-methylsulfanyl-N-(pyrazin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-16-10-13-3-2-9(15-10)14-7-8-6-11-4-5-12-8/h2-6H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEIRTYDWIJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Pyrazin-2-ylmethylamine Moiety: This step involves the reaction of the pyrimidine derivative with pyrazin-2-ylmethylamine under suitable conditions, often using coupling reagents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure R1 R2 Molecular Weight (g/mol) Key Feature
2-(Methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine Pyrimidine CH₃S Pyrazin-2-ylmethyl 220.30 Optimized CHK1 inhibition
N-(Pyrazin-2-yl)pyrimidin-4-amine (15) Pyrimidine H Pyrazin-2-yl 200.20 Reduced activity (75-fold loss)
AWG117 Thieno[3,2-d]pyrimidine - (2-CF₃-pyridin-3-yl)methyl 325.33 Enhanced metabolic stability
N-Cyclohexyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine Pyrimidine CH₃SCH₂ Cyclohexyl 367.45 High lipophilicity

Physicochemical Properties

  • Solubility : Pyrazine and pyrimidine cores confer moderate solubility, while bulky substituents (e.g., trifluoromethyl in AWG117) may further decrease it .
  • Conformational Stability : Crystal structures (e.g., ) reveal intramolecular hydrogen bonds involving the pyrimidine N atom, which stabilize planar conformations critical for binding .

Biological Activity

2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrimidine ring that is substituted with a methylsulfanyl group and a pyrazin-2-ylmethylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The precise mechanism can vary based on the target and the biological context, but it generally involves modulation of enzymatic activities or receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some relevant findings:

Compound NameCell Line TestedIC50 (µM)Notes
Compound AMCF73.79Effective against breast cancer cells
Compound BNCI-H46012.50Exhibited potent activity against lung cancer
Compound CHep-217.82Significant cytotoxicity observed

These results suggest that derivatives of this compound could be explored further for their anticancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial and antiviral activities. Preliminary studies indicate that it may inhibit the growth of various pathogens, although specific mechanisms remain to be elucidated. The structure's electron-withdrawing groups are believed to enhance its bioactivity by increasing the compound's reactivity towards biological targets.

Case Study 1: Anticancer Efficacy

A study was conducted to evaluate the efficacy of this compound on MCF7 breast cancer cells. The compound exhibited an IC50 value of approximately 3.79 µM, indicating potent cytotoxicity. The study further revealed that treatment led to significant apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase proteins.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrimidine ring through condensation reactions and subsequent substitutions to introduce the methylsulfanyl and pyrazin moieties. Research has also indicated that modifications to this structure can lead to derivatives with enhanced biological activities.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern which imparts distinct chemical and biological properties compared to other compounds such as methyl-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl-amines and other pyrazole derivatives .

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